2-Hydroxy-2-methylbutyric acid

Catalog No.
S569745
CAS No.
3739-30-8
M.F
C5H10O3
M. Wt
118.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Hydroxy-2-methylbutyric acid

CAS Number

3739-30-8

Product Name

2-Hydroxy-2-methylbutyric acid

IUPAC Name

2-hydroxy-2-methylbutanoic acid

Molecular Formula

C5H10O3

Molecular Weight

118.13 g/mol

InChI

InChI=1S/C5H10O3/c1-3-5(2,8)4(6)7/h8H,3H2,1-2H3,(H,6,7)

InChI Key

MBIQENSCDNJOIY-UHFFFAOYSA-N

SMILES

CCC(C)(C(=O)O)O

Synonyms

2-hydroxy-2-methylbutyric acid

Canonical SMILES

CCC(C)(C(=O)O)O

Complexing Agent in Lanthanide Separation

One area of research explores the use of 2-hydroxy-2-methylbutyric acid as a complexing agent in a new electrolytic system for the separation of lanthanides using a technique called isotachophoresis. In this method, the acid forms complexes with lanthanide ions, allowing for their separation based on their differing mobilities within an electric field. This research suggests that 2-hydroxy-2-methylbutyric acid could be a promising candidate for developing more efficient and selective lanthanide separation processes. [Source: Separation of lanthanide cations by isotachophoresis using 2-hydroxy-2-methylbutyric acid as the complexing agent, Journal of Chromatography A, ]

Aldehyde Surrogate in Pyrrolo[1,2-a]quinoxaline Synthesis

Another research application investigates the use of 2-hydroxy-2-methylbutyric acid as an aldehyde surrogate in the synthesis of pyrrolo[1,2-a]quinoxaline derivatives. These are heterocyclic compounds with potential applications in the development of new pharmaceuticals. The research suggests that 2-hydroxy-2-methylbutyric acid can be a viable alternative to traditional aldehydes in this synthetic process, potentially offering advantages such as improved efficiency and reduced environmental impact. [Source: Pyrrolo[1,2-a]quinoxaline derivatives as potential antitumor agents. Part 5: Synthesis and in vitro cytotoxicity of 3-aryl/heteroaryl substituted derivatives, European Journal of Medicinal Chemistry, ]

2-Hydroxy-2-methylbutyric acid, also known as 2-hydroxy-2-methylbutanoic acid, is an organic compound classified as a hydroxy fatty acid. Its chemical formula is C₅H₁₀O₃, and it has a molecular weight of approximately 118.13 g/mol. This compound is characterized by a branched structure where a hydroxyl group is attached to the second carbon of the 2-methylbutyric acid backbone. It is a hydrophobic molecule with low solubility in water, making it relatively neutral in aqueous environments .

  • The mechanism of action of HMBA within the human body is not fully understood and requires further research.
  • Current understanding suggests it might be a biomarker for certain metabolic disorders [].
  • Information on the safety hazards associated with HMBA is limited in publicly available sources.
  • As with any organic compound, it's advisable to handle it with appropriate laboratory precautions.
, including:

  • Elimination Reactions: In gas-phase reactions, it can decompose to yield products like 2-butanone, carbon monoxide, and water .
  • Esterification: The hydroxyl group can react with carboxylic acids to form esters.
  • Condensation Reactions: It can participate in condensation reactions with other compounds to form larger molecules.

These reactions highlight its versatility in organic synthesis and potential applications in various chemical processes.

The synthesis of 2-hydroxy-2-methylbutyric acid can be achieved through several methods:

  • Hydroxylation of 2-Methylbutyric Acid: This process involves the introduction of a hydroxyl group at the second carbon position using hydroxylating agents.
  • Asymmetric Synthesis: Techniques involving chiral catalysts can be employed to produce specific enantiomers of the compound.
  • Biotechnological Approaches: Microbial fermentation processes may also be utilized to synthesize this compound from simpler substrates.

These methods provide various routes for obtaining 2-hydroxy-2-methylbutyric acid, catering to different industrial and research needs.

2-Hydroxy-2-methylbutyric acid finds applications in several fields:

  • Pharmaceuticals: It is investigated for its potential use as a supplement for enhancing athletic performance and recovery.
  • Chemical Industry: It serves as a complexing agent in electrolytic systems and may be used in the separation of lanthanides .
  • Biochemistry: The compound is used in metabolic studies and may have implications in understanding fatty acid metabolism.

These applications underscore its importance across different sectors.

Interaction studies involving 2-hydroxy-2-methylbutyric acid have primarily focused on its metabolic pathways and effects on other biochemical compounds. Research has indicated that it may interact with various enzymes involved in fatty acid metabolism, influencing energy production and storage . Additionally, studies have explored its potential synergistic effects when combined with other metabolites or supplements, particularly in sports nutrition contexts.

Several compounds share structural similarities with 2-hydroxy-2-methylbutyric acid. Here are some notable examples:

Compound NameChemical FormulaSimilarity Index
2-Hydroxy-2,3-dimethylbutanoic acidC₇H₁₄O₃1.00
(S)-2-Hydroxy-2-methylbutanoic acidC₅H₁₀O₃1.00
2-Ethyl-2-hydroxybutanoic acidC₆H₁₂O₃0.96
2-Hydroxy-2,4-dimethylpentanoic acidC₇H₁₄O₃0.96
2-Hydroxy-2-propylpentanoic acidC₇H₁₄O₃0.96

Uniqueness

What sets 2-hydroxy-2-methylbutyric acid apart from these similar compounds is its specific branched-chain structure and the positioning of the hydroxyl group, which contributes to its distinct physicochemical properties and biological activities. This uniqueness makes it particularly interesting for research into metabolic processes and potential therapeutic applications.

Grignard Reaction-Based Approaches

The Grignard reaction represents one of the most established chemical synthesis pathways for the preparation of 2-hydroxy-2-methylbutyric acid [8]. This approach utilizes organometallic chemistry principles where organomagnesium compounds serve as nucleophilic carbon sources. The mechanism involves the formation of a Grignard reagent from 2-chlorobutane, which subsequently reacts with carbon dioxide to yield the desired α-hydroxy acid product [8].

The reaction proceeds through a complex mechanism involving multiple organomagnesium species in equilibrium [7]. Recent mechanistic studies have revealed that both mononuclear and dinuclear organomagnesium complexes can participate in the reaction, with the relative abundance of these species determining the preferred reaction pathway [7]. The reaction requires careful control of solvent conditions, with tetrahydrofuran serving as the primary coordinating solvent to stabilize the magnesium centers [7].

Experimental conditions for this synthesis typically involve the preparation of the Grignard reagent at low temperatures, followed by carbonation with dry ice or gaseous carbon dioxide [8]. The subsequent hydrolysis step yields the racemic mixture of 2-hydroxy-2-methylbutyric acid. This method provides good yields but produces both enantiomers, necessitating additional resolution steps for applications requiring enantiopure material [12].

The Grignard approach offers several advantages including readily available starting materials and well-established reaction conditions [8]. However, the method is limited by its requirement for anhydrous conditions and the production of racemic products, which may require subsequent resolution for stereospecific applications [12].

Catalytic Oxidation of Precursor Alcohols

Catalytic oxidation methodologies represent an alternative synthetic approach for 2-hydroxy-2-methylbutyric acid production through the selective oxidation of corresponding precursor alcohols. The development of chemoselective catalytic systems has enabled the direct conversion of 1,2-diols to α-hydroxy acids under controlled conditions [9].

The 2,2,6,6-tetramethyl-1-piperidinyloxy-sodium hypochlorite oxidation system has been successfully employed for the transformation of appropriate diol precursors to α-hydroxy acids [9]. This catalytic system operates through a charge-transfer complex mechanism involving the formation of a 2,2,6,6-tetramethyl-1-piperidinyloxy-sodium chlorite species that serves as the active oxidizing agent [9].

The reaction mechanism involves the initial formation of an oxoammonium intermediate, which then participates in the oxidation of the primary alcohol functionality while preserving the tertiary hydroxyl group [9]. The use of a two-phase system consisting of hydrophobic toluene and water suppresses unwanted oxidative cleavage reactions, thereby enhancing the selectivity toward the desired α-hydroxy acid product [9].

Optimal reaction conditions include precise control of the pH, temperature, and oxidant concentration to achieve maximum selectivity [9]. The method demonstrates excellent chemoselectivity for the oxidation of primary alcohol groups in the presence of tertiary hydroxyl functionalities, making it particularly suitable for the synthesis of branched α-hydroxy acids such as 2-hydroxy-2-methylbutyric acid [9].

Enantioselective Synthesis Strategies

Enantioselective synthesis approaches for 2-hydroxy-2-methylbutyric acid have been developed to address the need for stereochemically pure products in pharmaceutical and fine chemical applications. The development of confined organocatalysts has enabled highly enantioselective cyanosilylation reactions of small ketones, including the challenging substrate 2-butanone [25].

The cyanosilylation approach involves the addition of trimethylsilyl cyanide to 2-butanone in the presence of a chiral organocatalyst, followed by hydrolysis to yield the corresponding α-hydroxy acid [25]. This methodology has achieved exceptional enantioselectivity with enantiomeric ratios of 98:2, surpassing the performance of engineered biocatalysts for this particular transformation [25].

The confined organocatalyst design mimics enzymatic active sites by creating a restricted environment that enables precise substrate orientation and enantiofacial discrimination [25]. The catalyst structure incorporates specific binding pockets that accommodate the substrate while directing the nucleophilic attack from the appropriate face of the ketone carbonyl group [25].

Resolution of racemic 2-hydroxy-2-methylbutyric acid has been achieved through the use of chiral bases such as brucine, which forms diastereomeric salt complexes with the enantiomers [12]. This classical resolution approach allows for the separation of the desired enantiomer through selective crystallization, although it requires stoichiometric amounts of the resolving agent [12].

Advanced synthetic strategies have also employed thionyl chloride-mediated transformations for the conversion of the resolved acid to various derivatives [12]. This approach enables the preparation of amide derivatives and other functionalized products with retention of stereochemical integrity [12].

Biocatalytic Production Systems

Oxynitrilase-Mediated Substrate Engineering

Oxynitrilase-mediated substrate engineering represents a sophisticated biocatalytic approach for the stereoselective synthesis of 2-hydroxy-2-methylbutyric acid [1] [6]. This methodology employs hydroxynitrile lyases as biocatalysts to facilitate the formation of cyanohydrins from ketone substrates, followed by hydrolysis to yield the corresponding α-hydroxy acids [1].

The substrate engineering strategy utilizes "thio-disguised" precursors as masked equivalents of the target ketone substrate [1] [6]. Specifically, 3-tetrahydrothiophenone and 4-phenylthiobutan-2-one serve as effective masked 2-butanone equivalents in the enzymatic cyanohydrin reaction [1]. These sulfur-containing precursors are processed by hydroxynitrile lyase from Hevea brasiliensis to produce the corresponding cyanohydrins with excellent yields and enantioselectivity [1].

The enzymatic reaction proceeds through the addition of hydrogen cyanide to the carbonyl group of the thio-disguised substrate, catalyzed by the hydroxynitrile lyase enzyme [1]. The reaction yields cyanohydrins with 79% yield and 91% enantiomeric excess for the tetrahydrothiophenone derivative, and 95% yield with 96% enantiomeric excess for the phenylthiobutanone substrate [1].

Following the enzymatic cyanohydrin formation, the products undergo hydrolysis and desulfurization reactions to remove the thio-disguising groups [1]. This two-step process ultimately yields (S)-2-hydroxy-2-methylbutyric acid with 99% enantiomeric excess, demonstrating the exceptional stereoselectivity achievable through this biocatalytic approach [1].

The mechanism involves specific enzyme-substrate interactions that dictate the stereochemical outcome of the reaction [31] [33]. Hydroxynitrile lyases possess conserved active site features including a general base for proton abstraction and positively charged regions for cyanide stabilization [31] [33]. The substrate binding geometry within the enzyme active site determines the stereochemical preference, with different hydroxynitrile lyase variants exhibiting distinct selectivity profiles [1].

Interestingly, both (R)-selective and (S)-selective hydroxynitrile lyases can yield the same enantiomeric product when processing the thio-disguised substrates, indicating that the substrate engineering approach can override the intrinsic selectivity of the enzyme [1]. This phenomenon has been rationalized through molecular modeling calculations that reveal the unique binding modes of the modified substrates [1].

Microbial Fermentation Using Engineered Strains

Microbial fermentation systems utilizing engineered bacterial strains offer a sustainable and scalable approach for the biotechnological production of 2-hydroxy-2-methylbutyric acid [14] [16]. These systems leverage metabolic engineering principles to redirect cellular metabolism toward the formation of the target α-hydroxy acid product [16].

Engineered Escherichia coli strains have been developed as microbial cell factories for the whole-cell bioconversion of amino acid precursors to α-hydroxy acids [15]. The metabolic pathway involves the sequential action of threonine dehydratase, α-keto acid decarboxylase, and aldehyde dehydrogenase enzymes to convert L-threonine to 2-hydroxybutyric acid derivatives [15].

The fermentation process requires optimization of multiple parameters including strain selection, medium composition, cultivation conditions, and product recovery [16]. Automated biomanufacturing pipelines have been developed to enable rapid prototyping of microbial production strains for various α-hydroxy acid targets [16].

A comprehensive study demonstrated the construction of Escherichia coli producer strains for 17 different material monomers over an 85-day development period [16]. The pipeline involved the screening of 160 genetic parts assembled into 115 unique biosynthetic pathways, showcasing the versatility of the microbial fermentation approach [16].

The engineered strains incorporate multiple genetic modifications including the overexpression of key biosynthetic enzymes, the deletion of competing metabolic pathways, and the optimization of cofactor availability [16]. These modifications collectively enhance the flux toward the desired product while minimizing the formation of unwanted byproducts [16].

Fed-batch fermentation strategies have been employed to achieve gram-scale production of α-hydroxy acids with high enantiopurity [16]. The optimization of fermentation conditions, including glucose or glycerol feeding profiles, pH control, and dissolved oxygen levels, enables the achievement of industrially relevant titers ranging from 0.8 to 4.8 grams per liter [16].

The development of efficient microbial cell factories requires careful consideration of enzyme kinetics, metabolic flux distribution, and cellular physiology [16]. Advanced strain engineering techniques, including the use of synthetic biology tools and directed evolution approaches, continue to improve the performance of these biological production systems [16].

Industrial-Scale Production Challenges

Purification and Isolation Protocols

The purification and isolation of 2-hydroxy-2-methylbutyric acid from complex reaction mixtures presents significant challenges for industrial-scale production processes [19] [29]. The development of efficient separation protocols is crucial for achieving the high purity levels required for pharmaceutical and fine chemical applications [18].

Crystallization-based purification methods represent the primary approach for large-scale isolation of α-hydroxy acids [29]. The process involves the controlled precipitation of the target compound from solution through manipulation of temperature, solvent composition, and concentration parameters [29]. For 2-hydroxy-2-methylbutyric acid, crystallization from appropriate solvent systems enables the removal of impurities while concentrating the desired product [29].

The crystallization process typically employs a two-step approach consisting of an initial crystallization step followed by distillation [29]. This combined methodology achieves superior purification efficiency compared to single-step processes while maintaining relatively low energy consumption [29]. The crystallization step removes the majority of impurities and produces a product containing less than 1% water content, facilitating subsequent distillation operations [29].

Adiabatic crystallization techniques have proven particularly effective for α-hydroxy acid purification [29]. This approach utilizes the evaporation of water without external heat input to create supersaturation conditions that drive crystallization [29]. The simultaneous temperature reduction and concentration increase both contribute to decreased solubility and enhanced product recovery [29].

Chromatographic separation methods provide alternative purification strategies for complex mixtures containing 2-hydroxy-2-methylbutyric acid [27] [28]. High-performance liquid chromatography systems equipped with reversed-phase columns enable the separation of structurally similar α-hydroxy acids based on their different retention characteristics [27].

The development of selective extraction protocols has addressed the challenges associated with matrix interference in complex biological samples [27]. Liquid-liquid extraction and solid-liquid extraction techniques have been optimized to maximize analyte recovery while minimizing extraction time and solvent consumption [27].

Advanced analytical methods including mass spectrometry detection enable the quantification of 2-hydroxy-2-methylbutyric acid at very low concentrations [27]. Electrospray ionization mass spectrometry systems achieve limits of quantification in the nanogram per milliliter range, enabling precise monitoring of purification efficiency [27].

Purification MethodYield Recovery (%)Purity Achieved (%)Energy Requirement
Crystallization-Distillation85-92>99Moderate
Adiabatic Crystallization88-9595-98Low
Chromatographic Separation75-85>99.5High
Solvent Extraction70-8090-95Low

Yield Optimization and Byproduct Management

Yield optimization for 2-hydroxy-2-methylbutyric acid production requires comprehensive strategies addressing both reaction efficiency and byproduct formation [19] [30]. Industrial processes must balance maximum product yield with economic considerations including raw material costs, energy consumption, and waste treatment expenses [30].

The optimization of chemical synthesis pathways involves detailed kinetic studies to identify rate-limiting steps and optimal reaction conditions [30]. For Grignard-based synthesis routes, careful control of temperature, solvent quality, and reagent addition rates significantly impacts both yield and selectivity [7]. The formation of dichlorinated byproducts can be minimized through precise control of halogenating agent stoichiometry [30].

Biocatalytic production systems require optimization of multiple fermentation parameters to maximize volumetric productivity [16]. The engineering of metabolic pathways involves the balancing of enzyme expression levels, cofactor regeneration systems, and carbon flux distribution [16]. Strategies for minimizing byproduct formation include the deletion of competing metabolic pathways and the implementation of dynamic pathway regulation [16].

The management of byproduct streams represents a critical aspect of industrial process design [30]. For chemical synthesis routes, the recovery and recycling of unreacted starting materials and catalysts reduces both costs and environmental impact [30]. Advanced separation technologies enable the isolation of valuable byproducts that can be converted to useful chemical intermediates [30].

Process intensification strategies have been developed to improve overall process efficiency while reducing capital and operating costs [30]. The integration of reaction and separation operations in single unit operations can significantly enhance productivity while minimizing waste generation [30].

Quality control systems incorporating real-time monitoring and feedback control enable the maintenance of optimal operating conditions throughout production campaigns [30]. Statistical process control methods help identify process variations that could impact yield or product quality [30].

Production MethodTypical Yield (%)Major ByproductsRecycling Potential
Grignard Synthesis70-85Dichlorinated compoundsLimited
Catalytic Oxidation75-90Oxidative cleavage productsModerate
Biocatalytic Fermentation60-80Metabolic side productsHigh
Oxynitrilase-Mediated85-95Sulfur-containing residuesModerate

Physical Description

Solid

XLogP3

0.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

118.062994177 g/mol

Monoisotopic Mass

118.062994177 g/mol

Heavy Atom Count

8

Melting Point

74 °C

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

3739-30-8

Wikipedia

(RS)-2-hydroxy-2-methylbutyric acid

Use Classification

Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Hydroxy fatty acids [FA0105]

Dates

Last modified: 08-15-2023

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